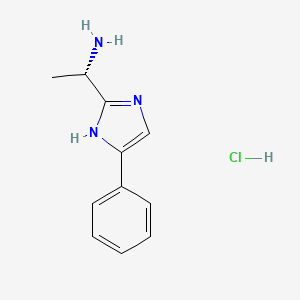
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound, in particular, features a phenyl group attached to the imidazole ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of 4-phenyl-1H-imidazole with ethanamine under acidic conditions to form the desired compound.
Reductive Amination: Another common method is the reductive amination of 4-phenyl-1H-imidazole-2-carbaldehyde with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-phenyl-1H-imidazole-2-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound to 4-phenyl-1H-imidazole-2-methanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline medium.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
4-Phenyl-1H-imidazole-2-carboxylic acid: (from oxidation)
4-Phenyl-1H-imidazole-2-methanol: (from reduction)
Various substituted imidazoles (from nucleophilic substitution)
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine hydrochloride: is compared with other similar compounds, such as 4-phenyl-1H-imidazole and 1-(4-phenyl-1H-imidazol-2-yl)ethanol . Its uniqueness lies in its specific stereochemistry and the presence of the ethanamine group, which provides distinct chemical and biological properties.
Comparison with Similar Compounds
4-Phenyl-1H-imidazole
1-(4-Phenyl-1H-imidazol-2-yl)ethanol
Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
Properties
CAS No. |
1245649-51-7 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
ZBUZNJBHQWUVHX-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















